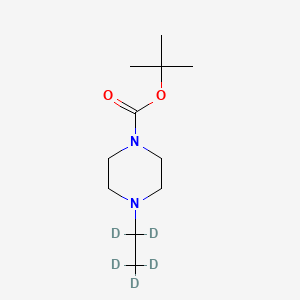

N-Boc-N'-ethyl-piperazine-d5

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 4-(1,1,2,2,2-pentadeuterioethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-5-12-6-8-13(9-7-12)10(14)15-11(2,3)4/h5-9H2,1-4H3/i1D3,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJXNBNQHRGADDX-RPIBLTHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Chemical Structure & Application of N-Boc-N'-ethyl-piperazine-d5

Executive Summary

N-Boc-N'-ethyl-piperazine-d5 (CAS: 1246816-56-7) is a high-value Stable Isotope Labeled (SIL) intermediate used primarily as an Internal Standard (IS) in the bioanalysis of piperazine-class pharmaceuticals. By incorporating a deuterated ethyl group (

Part 1: Structural Characterization & Physicochemical Properties

The molecule consists of a piperazine ring protected at the

Chemical Identity Table[2]

| Property | Specification |

| Common Name | N-Boc-N'-ethyl-piperazine-d5 |

| IUPAC Name | tert-butyl 4-(ethyl-d5)piperazine-1-carboxylate |

| CAS Number | 1246816-56-7 |

| Molecular Formula | |

| Molecular Weight | 219.34 g/mol (approx. +5 Da shift from unlabeled form) |

| Isotopic Purity | Typically |

| Solubility | Soluble in Methanol, DMSO, Dichloromethane (DCM), Ethyl Acetate |

Structural Logic & MS Interpretation

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the d5-labeling is strategically placed on the ethyl side chain.

-

Proton NMR (

-NMR): The ethyl group signals (typically a quartet at ~2.4 ppm and triplet at ~1.0 ppm) will be absent due to deuterium substitution. The Boc singlet (~1.45 ppm) and piperazine ring protons (~2.4 ppm and ~3.4 ppm) remain visible. -

Mass Spectrometry: The parent ion

appears at m/z 220.34 , distinct from the unlabeled analog (m/z 215.3).

Part 2: Synthetic Pathway & Deuterium Incorporation

The synthesis relies on the orthogonal reactivity of the piperazine nitrogens.[1] The "Expertise" here lies in preventing over-alkylation (quaternization) and conserving the expensive deuterated reagent.

Reaction Workflow

-

Starting Material: 1-Boc-piperazine (commercially available).[2][3][4] The Boc group protects one amine, preventing polymerization.

-

Reagent: Iodoethane-d5 (

) or Bromoethane-d5. -

Conditions:

Alkylation in polar aprotic solvent (Acetonitrile or DMF) with an inorganic base (

Graphviz Diagram: Synthetic Pathway

Caption: Figure 1. Controlled alkylation of mono-protected piperazine using deuterated ethyl iodide to generate the target SIL intermediate.

Step-by-Step Synthesis Protocol

Note: All steps must be performed in a fume hood due to the volatility of alkyl halides.

-

Preparation: Dissolve 1-Boc-piperazine (1.0 eq) in anhydrous Acetonitrile (10 mL/g).

-

Base Addition: Add anhydrous Potassium Carbonate (

, 2.0 eq). The excess base neutralizes the hydroiodic acid (HI) byproduct. -

Alkylation: Add Iodoethane-d5 (1.1 eq) dropwise at

to minimize exotherms. -

Reaction: Warm to

and stir for 4–6 hours. Monitor via TLC (System: 5% MeOH in DCM). -

Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in Ethyl Acetate and wash with water.[1]

-

Purification: If necessary, purify via silica gel column chromatography.

Part 3: Deprotection Protocol (Self-Validating System)

For many applications, the Boc group must be removed to liberate the secondary amine for further coupling (e.g., attaching to a drug scaffold).[5] This protocol uses Trifluoroacetic Acid (TFA) .

The Self-Validating Mechanism

The reaction generates

Graphviz Diagram: Deprotection & Application

Caption: Figure 2. Acid-mediated Boc deprotection workflow with physical validation checkpoint (gas evolution).

Detailed Methodology

-

Dissolution: Dissolve N-Boc-N'-ethyl-piperazine-d5 in Dichloromethane (DCM) (approx. 0.1 M concentration).

-

Acidification: Add Trifluoroacetic Acid (TFA) slowly to achieve a 1:1 v/v ratio with DCM.

-

Why: High acid concentration drives the equilibrium toward the deprotected amine salt.

-

-

Reaction: Stir at room temperature for 1–2 hours.

-

Validation: Observe bubbling (

). Reaction is complete when bubbling ceases and LC-MS shows loss of the Boc mass (-100 Da).

-

-

Workup: Concentrate in vacuo to remove excess TFA. The product remains as the TFA salt.

-

Critical Note: Do not neutralize with water/base if the free base is volatile; use the salt form for the next step or neutralize in situ.

-

Part 4: Application in Bioanalysis (LC-MS/MS)

This compound is the "Gold Standard" Internal Standard for quantifying ethyl-piperazine containing drugs (e.g., certain antihistamines or kinase inhibitors).

Why Deuterium?

-

Co-Elution: The d5-analog has nearly identical lipophilicity to the analyte. It elutes at the same retention time, experiencing the exact same matrix effects (ion suppression/enhancement) from the biological sample.

-

Mass Resolution: The +5 Da shift places the IS signal far outside the natural isotopic envelope of the analyte (M+1, M+2), preventing "cross-talk" or signal interference.

Data Summary: Internal Standard Performance

| Parameter | Analyte (Drug) | Internal Standard (d5) | Benefit |

| Retention Time | 4.52 min | 4.51 min | Perfect Matrix Correction |

| Ionization | ESI Positive | ESI Positive | Identical Efficiency |

| Mass (M+H) | 215.3 | 220.3 | No Spectral Overlap |

References

-

Splendid Lab. (2024). N-Boc-N-ethyl-piperazine-d5 Product Specifications (CAS 1246816-56-7). Retrieved from [Link]

-

Common Organic Chemistry. (2024). Mechanism of Boc Deprotection with TFA. Retrieved from [Link]

-

Resolve Mass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

National Institutes of Health (NIH) PubChem. (2025). tert-Butyl piperazine-1-carboxylate (1-Boc-piperazine) Compound Summary. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-BOC-Piperazine synthesis - chemicalbook [chemicalbook.com]

- 4. N- BOC Piperazine [intersperse.in]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

A Comprehensive Technical Guide to the Solubility of N-Boc-N'-ethyl-piperazine-d5 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This technical guide provides an in-depth analysis of the solubility characteristics of N-Boc-N'-ethyl-piperazine-d5, a deuterated derivative of a commonly used building block in medicinal chemistry. Understanding the solubility of this compound in various organic solvents is critical for its effective use in synthesis, purification, and formulation development. This document will delve into the theoretical underpinnings of its solubility, present available data, and provide detailed experimental protocols for solubility determination.

Introduction to N-Boc-N'-ethyl-piperazine-d5 and the Significance of Solubility

N-Boc-N'-ethyl-piperazine-d5 is a valuable intermediate in the synthesis of complex molecules, particularly in the development of active pharmaceutical ingredients (APIs). The incorporation of deuterium (d5) can be a strategic tool in drug discovery to modulate metabolic pathways and enhance pharmacokinetic profiles.[1] The Boc (tert-butyloxycarbonyl) protecting group allows for selective functionalization of the piperazine ring, a scaffold prevalent in many pharmaceuticals.[2][3]

Solubility is a fundamental physicochemical property that dictates how a compound will behave in a given solvent system. For researchers, this information is paramount for:

-

Reaction Condition Optimization: Ensuring the substrate is fully dissolved for homogenous reaction kinetics.

-

Purification Strategy: Selecting appropriate solvents for crystallization, extraction, and chromatography.[4]

-

Formulation Development: Creating stable and bioavailable drug products.

The piperazine moiety itself is known to enhance aqueous solubility, a desirable trait for many drug candidates.[5][6] The addition of the lipophilic Boc group and the ethyl group, however, modifies the overall polarity and, consequently, the solubility profile in organic solvents.

Solubility Profile of N-Boc-Piperazine: A Close Analog

N-Boc-piperazine is generally characterized as being soluble in a range of common organic solvents.[3][7] This is attributed to the molecule's combination of a polar piperazine ring and a non-polar Boc protecting group, allowing for favorable interactions with a variety of solvent types.

Table 1: Qualitative Solubility of N-Boc-Piperazine in Common Organic Solvents

| Solvent | Polarity Index | Solubility | Reference |

| Dichloromethane (DCM) | 3.1 | Soluble | [3][7] |

| Ethanol | 4.3 | Soluble | [7][8] |

| Methanol | 5.1 | Soluble | [3][8] |

| Ethyl Acetate | 4.4 | Soluble | [3] |

| Dimethylformamide (DMF) | 6.4 | Soluble | [9] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | [3] |

| Water | 10.2 | Soluble | [8] |

| Diethyl Ether | 2.8 | Insoluble | [10] |

Note: This data is for the non-deuterated N-Boc-piperazine but is expected to be highly representative for N-Boc-N'-ethyl-piperazine-d5.

The "like dissolves like" principle is a foundational concept in predicting solubility.[4] Solvents with intermediate polarity, such as dichloromethane and ethyl acetate, are effective at dissolving N-Boc-piperazine due to their ability to interact with both the polar and non-polar regions of the molecule. Polar protic solvents like ethanol and methanol can hydrogen bond with the nitrogen atoms of the piperazine ring, contributing to its solubility.[7][8] The high solubility in polar aprotic solvents like DMF and DMSO is also expected.[3][9] Conversely, piperazine and its derivatives are generally insoluble in non-polar solvents like diethyl ether.[10]

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data for N-Boc-N'-ethyl-piperazine-d5 in a specific solvent, a systematic experimental approach is necessary. The following protocol outlines a reliable gravimetric method for determining solubility.

Principle of the Gravimetric Method

This method involves creating a saturated solution of the solute in the solvent of interest at a controlled temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is measured. This allows for the calculation of solubility in terms of mass per unit volume (e.g., mg/mL).

Experimental Workflow Diagram

Caption: Solute-solvent interaction model.

Temperature

For most solid solutes dissolving in liquid solvents, solubility increases with temperature. [6]This is because the dissolution process is often endothermic, and applying heat favors the dissolution process according to Le Chatelier's principle. When developing a crystallization procedure, understanding the temperature-solubility profile is essential.

Crystalline Structure

The crystal lattice energy of the solid solute must be overcome by the energy of solvation. Polymorphism, the existence of different crystalline forms of the same compound, can lead to variations in solubility.

Conclusion

While specific quantitative solubility data for N-Boc-N'-ethyl-piperazine-d5 is not widely published, a strong understanding of its solubility can be inferred from its non-deuterated analog, N-Boc-piperazine. This compound exhibits good solubility in a range of common polar and moderately polar organic solvents, making it a versatile building block for organic synthesis. For applications requiring precise solubility values, the detailed gravimetric protocol provided in this guide offers a robust and reliable method for experimental determination. A thorough understanding of the principles governing solubility will empower researchers to make informed decisions in experimental design, leading to more efficient and successful outcomes in drug discovery and development.

References

-

Petalheadexim. N-Boc Piperazine (1-Boc-piperazine). [Link]

-

chemeurope.com. Piperazine. [Link]

-

University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Tewari, Y. B., Miller, M. M., & Wasik, S. P. (1982). Calculation of Aqueous Solubility of Organic Compounds. Journal of research of the National Bureau of Standards, 87(2), 155. [Link]

-

Sharma, R., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. [Link]

-

CRO Splendid Lab Pvt. Ltd. N-Boc-N-ethyl-piperazine-d5. [Link]

-

Intersperse Industries. N- BOC Piperazine. [Link]

-

Rado, C., et al. (2014). Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. Topics in current chemistry, 356, 1-38. [Link]

-

LibreTexts. Solubility of Organic Compounds. [Link]

-

California State University, Bakersfield. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

ResearchGate. (PDF) Modern Developments in Isotopic Labelling. [Link]

-

National Center for Biotechnology Information. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

-

Wikipedia. Isotopic labeling. [Link]

-

Wikipedia. Piperazine. [Link]

-

University of Wisconsin-River Falls. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Solubility of Things. Future Directions and Innovations in Isotope Research. [Link]

-

MDPI. Analytical Considerations of Stable Isotope Labelling in Lipidomics. [Link]

-

IndiaMART. N-BOC piperazine at best price in Nashik by Catapharma Chemicals Private Limited. [Link]

-

PubChem. tert-Butyl piperazine-1-carboxylate. [Link]

-

Sanjay Chemicals (India) Pvt. Ltd. N-ETHYL PIPERAZINE. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.ws [chem.ws]

- 5. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. petalheadexim.com [petalheadexim.com]

- 8. N- BOC Piperazine [intersperse.in]

- 9. rsc.org [rsc.org]

- 10. Piperazine [chemeurope.com]

Strategic Utilization of N-Boc-N'-ethyl-piperazine-d5 in Drug Discovery

Executive Summary

N-Boc-N'-ethyl-piperazine-d5 is a specialized stable isotope-labeled (SIL) building block that serves a dual function in modern pharmaceutical research. Primarily, it acts as a high-fidelity Internal Standard (IS) for the quantitative bioanalysis of piperazine-containing drugs (e.g., fluoroquinolones, sildenafil analogs) via LC-MS/MS. Secondarily, it represents a critical scaffold for Deuterium Switch programs, where the deuterated ethyl group (

This guide details the technical application of this molecule, moving beyond basic usage to explore the mechanistic advantages of the ethyl-d5 isotopologue in stabilizing metabolic liabilities and ensuring rigorous bioanalytical data integrity.

Structural & Physicochemical Profile

Understanding the specific labeling pattern is prerequisite to experimental design. The "d5" designation typically refers to the full deuteration of the N-ethyl side chain.

| Property | Specification |

| Chemical Name | 1-Boc-4-(ethyl-d5)-piperazine |

| Molecular Formula | |

| Isotopic Enrichment | |

| Key Moiety | Ethyl-d5 ( |

| Protecting Group | Boc (tert-butoxycarbonyl): Acid-labile protection for the N1 nitrogen. |

| Solubility | Soluble in MeOH, DMSO, DCM; Sparingly soluble in water (until deprotected). |

Application I: Quantitative Bioanalysis (LC-MS/MS)

In regulated bioanalysis (GLP), the use of a Stable Isotope Labeled Internal Standard (SIL-IS) is the gold standard for correcting matrix effects, recovery losses, and ionization suppression.

The Mechanistic Advantage

Non-labeled analogs (e.g., propyl-piperazine) often fail to co-elute perfectly with the analyte, leading to differential ionization suppression. N-Boc-N'-ethyl-piperazine-d5 (and its deprotected derivatives) shares identical physicochemical properties (pKa, logP) with the target analyte, ensuring it experiences the exact same matrix environment while being mass-resolved (typically +5 Da).

Protocol: IS Spiking & Extraction

Context: Quantifying an N-ethylpiperazine containing drug from rat plasma.

Step 1: Stock Preparation

-

Dissolve N-Boc-N'-ethyl-piperazine-d5 in DMSO to 1 mg/mL.

-

Note: If the analyte is the deprotected drug, you must first deprotect this IS (see Section 5) to match the analyte's core structure.

Step 2: Working Solution

-

Dilute stock in 50:50 Methanol:Water to 100 ng/mL.

Step 3: Sample Processing (Protein Precipitation)

-

Aliquot 50 µL of plasma sample.

-

Add 10 µL of Working IS Solution (Final conc: ~20 ng/mL).

-

Vortex for 30s to equilibrate. Crucial: Allow IS to bind plasma proteins similarly to the analyte.

-

Add 200 µL Acetonitrile (chilled) to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 min at 4°C.

-

Inject supernatant onto LC-MS/MS.

Visualization: The IDMS Workflow

Figure 1: Isotope Dilution Mass Spectrometry (IDMS) workflow. The equilibration step ensures the SIL-IS compensates for extraction efficiency and matrix suppression.

Application II: Medicinal Chemistry (Deuterium Switch)

The "Ethyl-d5" moiety is a strategic tool for improving the metabolic stability of drugs. The N-ethyl group on piperazines is highly susceptible to N-dealkylation by Cytochrome P450 (CYP450) enzymes.

The Deuterium Kinetic Isotope Effect (DKIE)

The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond due to the lower zero-point energy of deuterium.

-

Mechanism: CYP450 oxidation involves the abstraction of a hydrogen atom from the

-carbon (adjacent to the nitrogen). -

Impact: Replacing C-H with C-D at this site increases the activation energy required for bond cleavage. If C-H bond breaking is the rate-determining step (RDS), the reaction rate (

) decreases significantly (

Strategic Implementation

Using N-Boc-N'-ethyl-piperazine-d5 as a building block allows researchers to synthesize "heavy" versions of lead compounds to:

-

Extend Half-life (

): Slower clearance means lower dosing frequency. -

Reduce Toxic Metabolites: Shunting metabolism away from N-dealkylation can prevent the formation of reactive aldehydes (e.g., acetaldehyde-d5 vs acetaldehyde).

Visualization: Metabolic Blocking

Figure 2: The Deuterium Kinetic Isotope Effect (DKIE). Deuteration of the ethyl group impedes CYP450-mediated abstraction, reducing clearance rates.

Synthetic Protocol: Deprotection & Coupling[1]

To use this molecule as a building block, the Boc group must often be removed to expose the secondary amine for coupling to the drug scaffold.

Critical Considerations

-

Acid Sensitivity: The Boc group is acid-labile.

-

Deuterium Stability: The ethyl-d5 label is non-exchangeable under standard acidic/basic conditions (unlike acidic protons on OH/NH/SH). However, extreme conditions should be avoided to prevent degradation of the piperazine ring.

Step-by-Step Deprotection (Boc Removal)

Reagents:

-

4M HCl in Dioxane (Preferred over TFA to avoid hygroscopic salts).

-

Dichloromethane (DCM).

Protocol:

-

Dissolution: Dissolve 1.0 eq of N-Boc-N'-ethyl-piperazine-d5 in dry DCM (0.1 M concentration).

-

Acid Addition: Cool to 0°C. Add 10.0 eq of 4M HCl in Dioxane dropwise.

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (ninhydrin stain) or LC-MS (Loss of Boc mass: -100 Da).

-

Workup (Salt Formation):

-

Evaporate solvent under reduced pressure.

-

Triturate the residue with diethyl ether to remove non-polar impurities.

-

Result: N-ethyl-piperazine-d5 dihydrochloride salt.

-

-

Free Basing (Optional): If the next step requires a free base, dissolve in minimal water, adjust pH to >12 with NaOH, and extract into DCM. Caution: Piperazines are highly water-soluble; multiple extractions are required.

References

-

BenchChem. (2025).[1][2] The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide. Retrieved from

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401–407. Retrieved from

-

Guengerich, F. P. (2017). Kinetic Isotopes Effects in Cytochrome P450 Oxidation Reactions. Journal of Labelled Compounds and Radiopharmaceuticals. Retrieved from

-

WuXi AppTec. (2025).[3] Internal Standards in LC-MS Bioanalysis: Which, When, and How. Retrieved from

-

Słoczyńska, K., et al. (2019).[4] Metabolic stability and its role in the discovery of new chemical entities.[4][5][6] Acta Pharmaceutica, 69, 345–361.[4] Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. researchgate.net [researchgate.net]

- 5. Drug metabolic stability in early drug discovery to develop potential lead compounds [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: Comparative Analysis of N-Boc-N'-ethyl-piperazine and its d5 Isotopologue

Executive Summary

This technical guide provides a rigorous comparative analysis of N-Boc-N'-ethyl-piperazine (1-Boc-4-ethylpiperazine) and its stable isotope-labeled counterpart, the d5-ethyl isotopologue . While chemically equivalent in terms of connectivity, these two compounds exhibit distinct physical behaviors governed by the Deuterium Kinetic Isotope Effect (DKIE) and mass spectrometry fragmentation physics.[1]

This document details their structural divergence, synthesis protocols, spectral characterization, and critical applications in quantitative bioanalysis (LC-MS/MS) and metabolic stability profiling.[1]

Chemical Identity & Structural Divergence[1]

The core scaffold for both compounds is the piperazine ring, mono-protected by a tert-butoxycarbonyl (Boc) group and alkylated at the N4 position with an ethyl group.[1] The divergence lies entirely within the ethyl moiety.

| Feature | N-Boc-N'-ethyl-piperazine (Native) | N-Boc-N'-ethyl-piperazine-d5 (IS) |

| IUPAC Name | tert-butyl 4-ethylpiperazine-1-carboxylate | tert-butyl 4-(ethyl-d5)piperazine-1-carboxylate |

| CAS Number | 57260-71-6 (Generic for N-Boc) / 325145-35-5 (S-isomer ref) | 1246816-56-7 |

| Formula | ||

| Molecular Weight | 214.31 g/mol | 219.34 g/mol |

| Isotopic Label | None (Natural Abundance) | Ethyl group fully deuterated ( |

| C-H/C-D Bond Energy | ~413 kJ/mol (C-H) | ~441 kJ/mol (C-D) |

| Lipophilicity (LogP) | Baseline | Slightly lower ( |

The "d5" Designation

The "d5" suffix specifically refers to the perdeuterated ethyl group (

Synthesis & Manufacturing Workflow

The synthesis of the d5 isotopologue mirrors the native compound but utilizes isotopically enriched alkylating agents. The high cost of Deuterium-labeled reagents necessitates a highly optimized, convergent synthesis strategy to maximize yield.[1]

Experimental Protocol: Comparative Alkylation

-

Reagents: N-Boc-piperazine (1 eq),

(2.5 eq), Acetonitrile (ACN). -

Alkylating Agent:

Step-by-Step Methodology:

-

Dissolution: Dissolve N-Boc-piperazine in anhydrous ACN under

atmosphere. -

Base Addition: Add finely ground anhydrous

. Stir for 15 min to activate the secondary amine. -

Alkylation: Add Iodoethane (or d5-Iodoethane) dropwise at 0°C to prevent over-alkylation (quaternization).

-

Reflux: Warm to room temperature and reflux at 60°C for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).[1]

-

Workup: Filter inorganic salts. Concentrate filtrate.[1] Redissolve in DCM, wash with water/brine.[1]

-

Purification: Flash column chromatography (Silica gel, 0-5% MeOH in DCM).

Figure 1: Parallel synthesis pathways. Path B yields the d5 isotopologue using deuterated ethyl iodide.

Spectral Characterization & Differentiation[1][2]

Mass Spectrometry (LC-MS/MS)

The most critical differentiator is the mass shift. In Electrospray Ionization (ESI+), the compounds form

-

Native:

215.3[1] -

d5-Isotopologue:

220.3

Fragmentation Patterns (MS/MS): Under Collision-Induced Dissociation (CID), piperazines typically undergo ring opening or loss of the Boc group.[1]

-

Loss of Boc: Both compounds will show a neutral loss of isobutylene (-56 Da) and

.[1] -

Diagnostic Value: The retention of the +5 Da shift in the daughter ions confirms the stability of the ethyl label during ionization.

Nuclear Magnetic Resonance (NMR)

NMR provides definitive structural proof.[1] The d5-ethyl group is "silent" in

| Signal | Native | d5 Isotopologue |

| Boc-t-Bu | Singlet, ~1.45 ppm (9H) | Singlet, ~1.45 ppm (9H) |

| Piperazine Ring | Multiplets, 2.4 - 3.4 ppm (8H) | Multiplets, 2.4 - 3.4 ppm (8H) |

| Ethyl | Quartet, ~2.4 ppm (2H) | Absent (Silent) |

| Ethyl | Triplet, ~1.05 ppm (3H) | Absent (Silent) |

Applications in Drug Development[4]

Analytical Chemistry: Internal Standard (IS)

The d5 isotopologue is the "Gold Standard" IS for quantifying the native compound in biological matrices (plasma, urine).[1]

-

Why d5? A mass difference of +5 Da prevents "crosstalk" (isotopic overlap) between the analyte and the IS. Natural isotopes (

) of the native compound contribute to M+1 and M+2, but rarely reach M+5, ensuring a clean baseline for the IS channel.[1] -

Co-elution: Because the physicochemical properties are nearly identical, the d5 variant co-elutes with the native analyte in Reverse Phase LC.[1] This means the IS experiences the exact same matrix suppression or enhancement at the moment of ionization, providing perfect normalization.[1]

DMPK: Deuterium Kinetic Isotope Effect (DKIE)

In metabolic stability studies, the d5 variant is used to probe the mechanism of clearance.[1] The ethyl group is susceptible to N-dealkylation by CYP450 enzymes (likely CYP2D6 or CYP3A4).[1]

-

Mechanism: The enzyme must abstract a hydrogen atom (or electron) from the

-carbon of the ethyl group ( -

The Effect: The C-D bond is stronger than the C-H bond (Zero Point Energy difference).[3] If C-H bond breaking is the Rate-Determining Step (RDS), the reaction rate (

) will be significantly faster than the deuterated rate ( -

Interpretation:

Figure 2: The Deuterium Kinetic Isotope Effect (DKIE). The higher activation energy required to break the C-D bond (Path D) slows metabolism compared to the C-H bond (Path H).

References

-

BenchChem. (2025).[1][5] N-Boc-piperazine: Physicochemical Properties and Synthetic Applications. Retrieved from

-

Splendid Lab. (2025).[1] N-Boc-N-ethyl-piperazine-d5: Certificate of Analysis and Structure. Retrieved from

-

National Institute of Standards and Technology (NIST). (2023).[1] N-Ethylpiperazine Mass Spectrometry Data. Retrieved from [1]

-

PubChem. (2023).[1] 1-Boc-4-ethylpiperazine Compound Summary. Retrieved from

-

Gomez-Gallego, M., & Sierra, M. A. (2011).[1] Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. Chemical Reviews. Link[1]

Sources

- 1. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 2. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 11.8 The E2 Reaction and the Deuterium Isotope Effect – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Stability profile of Boc-protected deuterated piperazines

An In-depth Technical Guide to the Stability Profile of Boc-Protected Deuterated Piperazines

Abstract

This technical guide provides a comprehensive examination of the chemical stability of piperazine derivatives that are both deuterated and protected with the tert-butyloxycarbonyl (Boc) group. These modifications are increasingly employed in modern drug development to enhance pharmacokinetic profiles, primarily by improving metabolic stability through the kinetic isotope effect (KIE).[1][2] However, a thorough understanding of the inherent chemical stability of these molecules is paramount for successful drug development, formulation, and storage. This document delineates the fundamental principles governing the stability of the Boc protecting group and the piperazine core, explores the primary degradation pathways under various stress conditions, and presents robust, field-proven protocols for conducting comprehensive stability assessments. Methodologies for forced degradation studies are detailed, alongside the analytical techniques required for the separation and identification of potential degradants. This guide is intended for researchers, chemists, and drug development professionals seeking to ensure the integrity and quality of these advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Introduction: The Strategic Utility of Deuteration and Boc Protection

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas. Its conformational flexibility and ability to engage in multiple hydrogen bond interactions make it a versatile building block. In the pursuit of optimized drug candidates, two key chemical modifications are often employed: Boc protection and deuteration.

-

N-Boc Protection: The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines in multi-step organic synthesis.[3] Its widespread use stems from its general stability to a broad range of reagents, particularly bases and nucleophiles, while allowing for facile removal under specific acidic conditions.[4][5] This orthogonality is crucial for the selective manipulation of complex molecules.

-

Deuteration and the Kinetic Isotope Effect (KIE): Deuteration, the strategic replacement of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D), is a modern strategy to enhance a drug's metabolic stability.[1] The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making it stronger and requiring more energy to break.[1] In drug metabolism, many oxidative reactions catalyzed by cytochrome P450 (CYP) enzymes involve the cleavage of a C-H bond as the rate-determining step.[1][6] By deuterating these metabolically labile positions, the rate of metabolism can be significantly slowed, a phenomenon known as the Kinetic Isotope Effect (KIE).[1][2] This can lead to improved pharmacokinetic properties such as longer half-life, increased exposure, and potentially a better safety profile.[1]

While deuteration is aimed at improving in vivo metabolic stability, it is essential to recognize that it does not inherently confer enhanced in vitro chemical stability. The stability of a Boc-protected deuterated piperazine is primarily governed by the chemical properties of the piperazine ring and the acid-labile Boc group. This guide provides the technical framework to rigorously evaluate this stability profile.

Fundamental Principles of Chemical Stability

The tert-Butyloxycarbonyl (Boc) Protecting Group

The Boc group is a carbamate that is characteristically sensitive to acid-catalyzed hydrolysis.[3][5] It is stable under basic, nucleophilic, and reductive conditions, making it an ideal orthogonal protecting group in many synthetic schemes.[4]

Mechanism of Acid-Catalyzed Deprotection: The removal of the Boc group proceeds via a carbamate hydrolysis mechanism under acidic conditions.[3] The reaction is initiated by protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which subsequently deprotonates to form isobutylene gas. The resulting unstable carbamic acid rapidly decarboxylates to yield the free amine and carbon dioxide.[5]

Caption: Major stress factors and potential degradation pathways.

Acidic Hydrolysis

This is the most probable degradation route, leading to the cleavage of the Boc group as previously described. The primary degradant will be the corresponding deuterated piperazine salt.

Basic Hydrolysis

The Boc group, as a carbamate, is generally stable to basic conditions. [4]Carbamates are significantly more stable against alkaline hydrolysis than corresponding esters. [7]Therefore, significant degradation is not expected under typical basic stress conditions (e.g., 0.1 N NaOH).

Oxidative Degradation

Exposure to oxidizing agents like hydrogen peroxide can lead to the formation of N-oxides or more complex ring-opened byproducts. [8][9]This pathway investigates the susceptibility of the piperazine nitrogen atoms to oxidation.

Thermal Degradation

High temperatures can induce degradation of both the Boc group and the piperazine ring. [10]Thermolytic removal of the Boc group can occur at temperatures around 150°C. [10]The piperazine ring itself may also degrade at elevated temperatures. [11][12]

Photodegradation

As per ICH Q1B guidelines, the photosensitivity of a drug substance must be evaluated. [13][14]Exposure to controlled UV and visible light sources can reveal potential photodegradation pathways, which is crucial for determining appropriate packaging and storage requirements. [15][16][17]

A Validated Protocol for Stability Assessment

To comprehensively evaluate the stability of a Boc-protected deuterated piperazine, a systematic approach involving forced degradation studies is essential. [18][19]This process is foundational for developing and validating a stability-indicating analytical method, typically an HPLC method. [20]

Caption: Experimental workflow for stability testing.

Experimental Protocol: Forced Degradation Studies

Objective: To intentionally degrade the sample under various stress conditions to an extent of 5-20% to ensure that the analytical method can detect and resolve the degradation products from the parent compound.

Materials:

-

Boc-protected deuterated piperazine sample

-

HPLC grade acetonitrile (ACN) and water

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Calibrated pH meter, HPLC system with PDA/UV detector, LC-MS system

-

Photostability chamber, temperature-controlled oven

Step-by-Step Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., ACN or a mixture of ACN/water) at a concentration of ~1 mg/mL.

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

-

Keep the solution at room temperature and/or elevated temperature (e.g., 60°C).

-

Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 N NaOH before HPLC analysis.

-

-

Basic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

-

Keep the solution at room temperature and/or elevated temperature (e.g., 60°C).

-

Withdraw aliquots at various time points.

-

Neutralize the aliquots with an equivalent amount of 0.1 N HCl before analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3-30% H₂O₂. [8] * Keep the solution at room temperature, protected from light.

-

Withdraw aliquots at various time points. Dilute with mobile phase before analysis.

-

-

Thermal Degradation:

-

Place the solid compound in a controlled-temperature oven at an elevated temperature (e.g., 75°C) for a defined period (e.g., 12-24 hours). [8] * Also, expose the stock solution to the same thermal stress.

-

Dissolve/dilute the samples appropriately for analysis.

-

-

Photostability Testing:

-

Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines. [17] * A control sample should be kept in the dark under the same temperature conditions.

-

Prepare samples for analysis.

-

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone technique for stability testing, allowing for the separation and quantification of the parent drug and its degradation products. [20]

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is typically a good starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: A Photodiode Array (PDA) detector is crucial as it allows for the assessment of peak purity, ensuring that the parent peak is not co-eluting with any degradants.

-

Method Validation: The final method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For the structural elucidation of unknown degradation products observed in the HPLC analysis, LC-MS/MS is indispensable. By comparing the mass-to-charge (m/z) ratio and fragmentation patterns of the degradants with the parent compound, their structures can be confidently identified.

Data Presentation and Interpretation

All quantitative results from the forced degradation studies should be summarized in a clear, tabular format. This allows for a direct comparison of the compound's stability under different stress conditions.

Table 1: Summary of Forced Degradation Results for Boc-d₈-Piperazine Derivative

| Stress Condition | Duration/Temp | % Assay of Parent Compound | % Total Impurities | Mass Balance (%) | Observations |

| Control | 24 hrs / RT | 99.8 | 0.2 | 100.0 | No significant degradation. |

| 0.1 N HCl | 8 hrs / 60°C | 85.2 | 14.5 | 99.7 | One major degradant observed (Deprotected piperazine). |

| 0.1 N NaOH | 24 hrs / 60°C | 99.5 | 0.4 | 99.9 | Negligible degradation. Stable to base. |

| 10% H₂O₂ | 12 hrs / RT | 92.1 | 7.6 | 99.7 | Two minor oxidative degradants observed. |

| Dry Heat | 24 hrs / 75°C | 98.9 | 1.0 | 99.9 | Minor degradation observed. |

| Photolytic | ICH Q1B | 99.2 | 0.7 | 99.9 | Stable to light exposure. |

Note: Data presented is illustrative.

Causality and Interpretation:

-

The significant degradation under acidic conditions is the expected outcome due to the lability of the Boc group. [3][5]This confirms the primary chemical liability of the molecule.

-

The high stability under basic conditions is also consistent with the known properties of carbamates. [4][7]* The moderate degradation under oxidative stress suggests that the piperazine nitrogen atoms are somewhat susceptible to oxidation, a known degradation pathway for piperazines. [21]* The excellent mass balance (>98%) across all conditions validates the stability-indicating nature of the analytical method, confirming that all major degradation products are being detected.

Conclusion

The stability profile of Boc-protected deuterated piperazines is dominated by the inherent chemical properties of the Boc protecting group and the piperazine heterocyclic core. The primary and most significant degradation pathway is the acid-catalyzed hydrolysis of the Boc group. The piperazine ring itself exhibits good general stability but can be susceptible to oxidative degradation under harsh conditions. Crucially, the incorporation of deuterium to improve metabolic stability does not confer additional chemical stability against hydrolytic, oxidative, thermal, or photolytic stress.

A rigorous evaluation of stability using a systematic forced degradation protocol, coupled with a validated, stability-indicating HPLC method, is a non-negotiable step in the development of these molecules. This approach ensures that potential liabilities are identified early, allowing for the development of appropriate control strategies, stable formulations, and justified shelf-life specifications, ultimately safeguarding the quality, safety, and efficacy of the final drug product.

References

-

Lee, J. H., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 104-111. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Smith, C. D., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

-

Houston, Z. H. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. University of Missouri. [Link]

-

ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C? ResearchGate. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

-

Freeman, S. A., et al. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 203-210. [Link]

-

Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]

-

Nielsen, P. (2016). Oxidation of piperazine in post-combustion carbon capture. The University of Texas at Austin. [Link]

-

Mazari, S. A., et al. (2015). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 34, 92-106. [Link]

-

ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

-

Ciftja, A., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 15995–16016. [Link]

-

Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]

-

Sahu, R., et al. (2015). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Scientia Pharmaceutica, 83(2), 297–307. [Link]

-

Mahmoud, A. R. (2024). Kinetic Isotope Effects in Organic and Biological Reactions. ResearchGate. [Link]

- Gant, T. G. (2008). Deuterated piperazine derivatives as anti-anginal compounds.

-

Wang, M., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. [Link]

-

Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]

-

Eaton, C. A. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. [Link]

-

Harbeson, S. L., & Tung, R. D. (2014). The kinetic isotope effect in the search for deuterated drugs. MedChemComm, 5(2), 126-129. [Link]

-

Rawat, T. S., & Pandey, I. P. (2015). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 8(5), 338. [Link]

-

Singh, S., & Kumar, M. (2013). Photostability testing of pharmaceutical products. ResearchGate. [Link]

-

Tihanyi, K., & Vastag, G. (2011). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry, 18(26), 3954–3983. [Link]

-

EPA. (1982). Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency. [Link]

-

ResearchGate. Mechanism of base-induced hydrolysis of carbamates. ResearchGate. [Link]

-

Guengerich, F. P. (2003). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 372, 95–104. [Link]

-

Krumbe, T. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). [Link]

-

FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link]

-

Truitt, M. J. (2023). Response to “Comment on: ‘Rationalizing Product Formation in Piperazine Degradation: A Computational Study’”. Industrial & Engineering Chemistry Research. [Link]

-

Coldham, I., et al. (2011). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. [Link]

-

Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Hebei Boze Chemical Co.,Ltd.. [Link]

-

Shinde, S. D., et al. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(10), 5093-5100. [Link]

-

Taylor & Francis Online. Kinetic isotope effect – Knowledge and References. Taylor & Francis Online. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

-

European Medicines Agency. (2007). Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]

-

SGS. Photostability. SGS. [Link]

-

ResearchGate. (2016). Which one is stronger in alkaline hydrolysis? Carbamate or Ester? ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 12. researchgate.net [researchgate.net]

- 13. database.ich.org [database.ich.org]

- 14. fda.gov [fda.gov]

- 15. q1scientific.com [q1scientific.com]

- 16. researchgate.net [researchgate.net]

- 17. Photostability | SGS [sgs.com]

- 18. rjptonline.org [rjptonline.org]

- 19. pharmtech.com [pharmtech.com]

- 20. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 21. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

N-Boc-N'-ethyl-piperazine-d5: Technical Specifications & Application Guide

This technical guide details the identifiers, synthesis, and application of N-Boc-N'-ethyl-piperazine-d5 , a critical stable isotope-labeled internal standard used in the bioanalysis of piperazine-based pharmaceuticals (e.g., Enrofloxacin, Ciprofloxacin derivatives).

Chemical Identity & Identifiers

This compound serves as a deuterated reference standard, specifically labeled on the ethyl group attached to the N4 nitrogen of the piperazine ring. It is the protected intermediate often used to synthesize labeled antibiotics or as a standalone internal standard for metabolic studies.

Core Identifiers

| Parameter | Specification |

| Chemical Name | N-Boc-N'-ethyl-piperazine-d5 |

| Systematic Name | tert-Butyl 4-(ethyl-d5)piperazine-1-carboxylate |

| CAS Number | 1246816-56-7 |

| Unlabeled Parent CAS | 669050-80-0 (1-Boc-4-ethylpiperazine) |

| Molecular Formula | C₁₁H₁₇D₅N₂O₂ |

| Molecular Weight | 219.34 g/mol |

| Isotopic Purity | Typically ≥ 98 atom % D |

| Appearance | Pale yellow oil or low-melting solid |

| Solubility | Soluble in Methanol, DMSO, Dichloromethane, Ethyl Acetate |

Structural Representation

The deuterium label is located on the ethyl side chain (

Synthesis & Preparation Protocol

The synthesis of N-Boc-N'-ethyl-piperazine-d5 follows a direct alkylation pathway using commercially available N-Boc-piperazine and deuterated ethyl iodide. This method ensures high regioselectivity due to the steric bulk of the Boc group protecting the N1 position.

Reaction Pathway Diagram[2][3]

Figure 1: Synthetic pathway for the mono-alkylation of N-Boc-piperazine using Ethyl Iodide-d5.

Step-by-Step Protocol

Reagents:

-

N-Boc-piperazine (1.0 eq)[1]

-

Iodoethane-d5 (1.1 eq)

-

Potassium Carbonate (

, anhydrous, 2.0 eq) -

Acetonitrile (ACN, anhydrous)

Procedure:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-piperazine in anhydrous ACN (0.1 M concentration).

-

Base Addition: Add anhydrous

to the solution. The suspension acts as an acid scavenger. -

Alkylation: Cool the mixture to 0°C in an ice bath. Dropwise add Iodoethane-d5 to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: Hexane/EtOAc 1:1) or LC-MS.[2]

-

Note: The mono-protected nature of the starting material prevents cross-linking, but over-alkylation to the quaternary ammonium salt is possible if excess iodide is used.

-

-

Workup: Filter off the solid inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in Ethyl Acetate and wash with water and brine. Dry over

. If necessary, purify via silica gel flash chromatography (Eluent: 0-5% MeOH in DCM).

Applications in Bioanalysis (LC-MS/MS)

N-Boc-N'-ethyl-piperazine-d5 is primarily used as an Internal Standard (IS) for the quantification of ethyl-piperazine containing drugs. Its N-Boc group can be removed (deprotected) to yield N-ethylpiperazine-d5 , a common metabolite marker.

Internal Standard Workflow

Figure 2: Standard bioanalytical workflow utilizing N-Boc-N'-ethyl-piperazine-d5 as an internal standard.

Deprotection for Metabolite Studies

If the study requires the free amine (N-ethylpiperazine-d5), the Boc group is removed using acidic conditions:

-

Reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:1 v/v).

-

Conditions: Stir at Room Temperature for 1 hour.

-

Yield: Quantitative conversion to the TFA salt of N-ethylpiperazine-d5.

Safety & Handling

-

Hazards: The compound acts as a skin and eye irritant.[3][4][5] The parent alkylating agent (Ethyl Iodide) is a potential carcinogen; however, the final product is stable.

-

Storage: Store at -20°C under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the amine or slow hydrolysis of the Boc group.

-

Stability: Stable for >2 years if stored properly. Avoid repeated freeze-thaw cycles.

References

-

Pharmaffiliates. (2024). N-Boc-N'-ethyl-piperazine-d5 Product Sheet. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 11401394 (Methyl analog reference). Retrieved from

-

GuideChem. (2024). CAS 669050-80-0 Entry (Unlabeled Parent).[6] Retrieved from

-

BenchChem. (2025).[2] Protocols for N-Alkylation of N-Boc-Piperazine.[2] Retrieved from

Sources

- 1. 1-Boc-4-methylpiperazine | C10H20N2O2 | CID 11401394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fishersci.nl [fishersci.nl]

- 4. fishersci.com [fishersci.com]

- 5. 1-Boc-4-AP | C16H24N2O2 | CID 1491502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 页面加载中... [m.guidechem.com]

Methodological & Application

Application Note & Protocol: Quantitative Bioanalysis Using N-Boc-N'-ethyl-piperazine-d5 as an Internal Standard in LC-MS

Abstract & Introduction

The accurate quantification of analytes in complex biological matrices is a cornerstone of drug development, pharmacokinetics, and clinical research. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) stands as the preeminent analytical technique for this purpose due to its high sensitivity and selectivity. However, the integrity of quantitative data is susceptible to variations introduced during sample preparation, chromatographic separation, and mass spectrometric detection.[1] A robust internal standard (IS) is therefore not just recommended but essential for achieving precision and accuracy.[2]

This document provides a comprehensive guide to the theory and practical application of N-Boc-N'-ethyl-piperazine-d5 as a stable isotope-labeled internal standard (SIL-IS) for the quantification of its non-labeled analog, N-Boc-N'-ethyl-piperazine, or structurally similar piperazine-containing compounds. SIL-IS are the gold standard in quantitative mass spectrometry because they exhibit nearly identical physicochemical properties to the analyte, including extraction recovery, chromatographic retention time, and ionization efficiency.[3][4] This co-elution and parallel behavior allows the SIL-IS to effectively compensate for matrix effects and other procedural variabilities, a principle known as isotope dilution mass spectrometry (IDMS).[5][6]

This guide is designed for researchers and drug development professionals, offering detailed protocols from stock solution preparation to full bioanalytical method validation in accordance with major regulatory guidelines.[7][8]

The Rationale: Why a Deuterated Internal Standard?

The primary function of an internal standard is to correct for analytical variability.[1] In LC-MS, this variability often manifests as the "matrix effect," where co-eluting endogenous components from the biological sample (e.g., salts, lipids, proteins) suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[9][10]

N-Boc-N'-ethyl-piperazine-d5 is an ideal IS for its light-isotope counterpart for several key reasons:

-

Chemical and Physical Homology: The substitution of five hydrogen atoms with deuterium on the ethyl group results in a molecule that is chemically identical to the analyte in terms of polarity, pKa, and reactivity. This ensures it behaves in the same manner throughout the entire analytical workflow.[3][4]

-

Chromatographic Co-elution: Due to its identical structure, the deuterated standard will co-elute with the analyte under typical reversed-phase chromatography conditions. This is critical because it ensures both the analyte and the IS experience the same matrix effects at the same time.

-

Mass Spectrometric Differentiation: The mass difference of 5 Daltons (d5 vs. d0) allows the mass spectrometer to easily distinguish between the analyte and the internal standard, enabling simultaneous detection and quantification without signal overlap.

-

Minimal Isotopic Effect: Deuterium substitution on a non-exchangeable position, such as a C-H bond, ensures the label is stable throughout the process and typically has a negligible effect on chromatographic retention time.

The use of a SIL-IS like N-Boc-N'-ethyl-piperazine-d5 transforms a good analytical method into a regulatory-grade, robust, and scientifically defensible assay.[11]

Chemical Structures

Caption: Structures of the analyte and its d5-labeled internal standard.

Experimental Protocols

These protocols provide a starting point for method development and should be optimized for specific analytes, matrices, and instrumentation.

Materials and Reagents

| Material | Grade | Typical Supplier |

| N-Boc-N'-ethyl-piperazine | Reference Standard (>98% purity) | Sigma-Aldrich, Cayman Chemical |

| N-Boc-N'-ethyl-piperazine-d5 | Reference Standard (>98% purity, >99% isotopic purity) | Alsachim, Toronto Research Chemicals |

| Acetonitrile (ACN) | LC-MS Grade | Fisher Scientific, Honeywell |

| Methanol (MeOH) | LC-MS Grade | Fisher Scientific, Honeywell |

| Formic Acid (FA) | LC-MS Grade | Thermo Scientific, Sigma-Aldrich |

| Water | Type I, 18.2 MΩ·cm | Milli-Q® System or equivalent |

| Blank Biological Matrix (e.g., Human Plasma) | K2EDTA anticoagulant | BioIVT, Seralab |

Preparation of Stock and Working Solutions

Causality: Accurate preparation of stock solutions is fundamental to the entire quantitative method. Using separate stock solutions for calibration standards and quality control (QC) samples is a requirement by regulatory bodies to avoid analytical bias from a single faulty stock.[7]

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh ~5 mg of N-Boc-N'-ethyl-piperazine (Analyte) and N-Boc-N'-ethyl-piperazine-d5 (IS) into separate 5 mL volumetric flasks.

-

Dissolve and bring to volume with Methanol.

-

Label clearly and store at -20°C. These are stable for several months.

-

-

Analyte Working Solutions for Calibration Curve (CC) and Quality Control (QC):

-

Prepare two independent sets of serial dilutions from the Analyte primary stock solution using 50:50 ACN:Water as the diluent to create spiking solutions for CC and QC samples.

-

-

Internal Standard (IS) Working Solution (e.g., 100 ng/mL):

-

Dilute the IS primary stock solution with 50:50 ACN:Water to a final concentration that yields a robust signal in the mass spectrometer and is consistent across all samples. The optimal concentration should be determined during method development.

-

Sample Preparation: Protein Precipitation

Causality: Protein precipitation is a rapid and effective method to remove the majority of proteins from plasma samples, which can otherwise foul the LC column and ion source.[12] Acetonitrile is a common choice as it efficiently precipitates proteins while keeping small molecule drugs in solution. The IS is added prior to precipitation to correct for any analyte loss during the extraction and subsequent steps.[1]

-

Sample Thawing: Thaw biological samples, CC, and QC samples on ice or at room temperature. Vortex gently to mix.

-

Aliquoting: Pipette 50 µL of each sample (blank, CC, QC, unknown) into a 1.5 mL microcentrifuge tube.

-

Spiking:

-

To all tubes except the blank matrix, add 10 µL of the appropriate Analyte working solution.

-

To the blank matrix tube, add 10 µL of the 50:50 ACN:Water diluent.

-

-

Internal Standard Addition: Add 20 µL of the IS Working Solution to all tubes.

-

Precipitation: Add 200 µL of cold Acetonitrile (containing 0.1% Formic Acid) to all tubes.

-

Vortexing: Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vials.

-

Injection: The sample is now ready for LC-MS analysis.

Caption: A typical protein precipitation workflow for plasma samples.

LC-MS/MS Method Parameters (Example)

Causality: The goal of the LC method is to achieve a sharp, symmetrical peak for the analyte and IS, with separation from any interfering matrix components. The MS/MS method uses Multiple Reaction Monitoring (MRM) for its superior selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for both the analyte and the IS.

| Parameter | Condition |

| LC System | Shimadzu Nexera, Waters ACQUITY, or equivalent |

| Column | C18 Reversed-Phase, e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 min |

| Injection Volume | 5 µL |

| Column Temp | 40 °C |

| MS System | Sciex 6500+, Waters Xevo TQ-S, or equivalent Triple Quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Analyte (d0): Q1: 215.2 -> Q3: 143.1 IS (d5): Q1: 220.2 -> Q3: 148.1 |

| Source Temp | 550 °C |

| IonSpray Voltage | 5500 V |

Note: MRM transitions are hypothetical and must be optimized empirically by infusing the pure analyte and IS into the mass spectrometer.

Bioanalytical Method Validation

A full validation is required when establishing a new bioanalytical method for regulatory submission.[7][13] Key parameters are defined by the FDA and EMA guidelines.[14][15]

Calibration Curve and Linearity

A calibration curve is constructed by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the analyte.

-

Procedure: Prepare a blank sample and at least 6-8 non-zero calibration standards spanning the expected concentration range.

-

Acceptance Criteria:

-

A linear regression with a weighting of 1/x or 1/x² is typically used.

-

The coefficient of determination (r²) should be ≥ 0.99.

-

At least 75% of the standards must be within ±15% of their nominal value (±20% for the Lower Limit of Quantification, LLOQ).[16]

-

| Nominal Conc. (ng/mL) | Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%RE) |

| 1.00 (LLOQ) | 0.052 | 1.05 | 5.0% |

| 2.50 | 0.128 | 2.56 | 2.4% |

| 5.00 | 0.245 | 4.90 | -2.0% |

| 10.0 | 0.510 | 10.2 | 2.0% |

| 50.0 | 2.55 | 51.0 | 2.0% |

| 100 | 4.95 | 99.0 | -1.0% |

| 400 | 20.2 | 404 | 1.0% |

| 500 (ULOQ) | 24.8 | 496 | -0.8% |

Accuracy and Precision

Accuracy (%RE) and precision (%CV) are assessed by analyzing QC samples at a minimum of four levels: LLOQ, Low QC, Mid QC, and High QC.

-

Procedure: Analyze at least five replicates of each QC level in three separate analytical runs on at least two different days.

-

Acceptance Criteria (EMA/FDA): [8][17]

-

Intra- and Inter-run Precision (%CV): ≤15% (≤20% at LLOQ).

-

Intra- and Inter-run Accuracy (%RE): Within ±15% of nominal (±20% at LLOQ).

-

| QC Level | Nominal Conc. (ng/mL) | Intra-run Precision (%CV) | Intra-run Accuracy (%RE) | Inter-run Precision (%CV) | Inter-run Accuracy (%RE) |

| LLOQ | 1.00 | 8.5% | 6.2% | 11.2% | 7.8% |

| Low (LQC) | 3.00 | 6.1% | 4.5% | 7.9% | 5.1% |

| Mid (MQC) | 75.0 | 4.2% | -1.8% | 5.5% | -0.9% |

| High (HQC) | 375 | 3.8% | -2.5% | 4.9% | -1.7% |

Selectivity and Matrix Effect

Causality: This is arguably the most critical validation parameter for LC-MS assays. It confirms that endogenous matrix components do not interfere with the quantification of the analyte. The SIL-IS is expected to track and correct for any matrix-induced ion suppression or enhancement.[18]

-

Procedure:

-

Analyze blank matrix from at least six different sources (individual donors).

-

Assess matrix factor (MF) by comparing the analyte peak area in post-extraction spiked blank matrix to the peak area in a pure solution.

-

The IS-normalized MF should be calculated to demonstrate the corrective power of the IS.

-

-

Acceptance Criteria:

-

Blank samples should have no significant response at the retention time of the analyte and IS (<20% of LLOQ response).

-

The coefficient of variation (%CV) of the IS-normalized matrix factor across the different sources should be ≤15%.

-

Sources

- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. researchgate.net [researchgate.net]

- 3. resolvemass.ca [resolvemass.ca]

- 4. resolvemass.ca [resolvemass.ca]

- 5. osti.gov [osti.gov]

- 6. Isotope dilution - Wikipedia [en.wikipedia.org]

- 7. fda.gov [fda.gov]

- 8. ema.europa.eu [ema.europa.eu]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. database.ich.org [database.ich.org]

- 14. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 15. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 16. database.ich.org [database.ich.org]

- 17. researchgate.net [researchgate.net]

- 18. myadlm.org [myadlm.org]

Preparation of High-Purity Stock Solutions of N-Boc-N'-ethyl-piperazine-d5 for Mass Spectrometry-Based Bioanalysis

Abstract

This comprehensive guide details the protocol for the preparation of a primary stock solution of the deuterated internal standard, N-Boc-N'-ethyl-piperazine-d5 (CAS: 1246816-56-7). As a stable isotope-labeled (SIL) analog, this compound is a critical reagent for quantitative bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS). The protocol herein is designed for researchers, scientists, and drug development professionals, emphasizing the scientific principles that ensure the accuracy, precision, and long-term stability of the prepared standard. Adherence to these guidelines is paramount for the generation of reliable pharmacokinetic and metabolic data.

Introduction: The Rationale for a Deuterated Internal Standard

In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard is the gold standard for correcting analytical variability.[1] Factors such as sample loss during extraction, matrix effects, and fluctuations in instrument response can significantly impact the accuracy and precision of results.[2] An ideal internal standard co-elutes with the analyte and experiences identical ionization suppression or enhancement, thereby providing a reliable basis for quantification.

N-Boc-N'-ethyl-piperazine-d5 is the deuterated counterpart to its non-labeled analog. The incorporation of five deuterium atoms on the ethyl group provides a mass shift that is easily resolvable by a mass spectrometer, without significantly altering the physicochemical properties of the molecule.[3] This ensures that the internal standard closely mimics the behavior of the analyte throughout the entire analytical workflow, from sample preparation to detection. The stability of the carbon-deuterium (C-D) bond is greater than that of the carbon-hydrogen (C-H) bond, making this a robust internal standard with a low risk of isotopic exchange under typical analytical conditions.[4]

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is foundational to its proper handling and the preparation of accurate solutions.

| Property | Value | Source(s) |

| Chemical Name | 4-Ethyl-1-piperazinecarboxylic Acid-d5 1,1-Dimethylethyl Ester | [5] |

| CAS Number | 1246816-56-7 | [5] |

| Molecular Formula | C₁₁H₁₇D₅N₂O₂ | [5] |

| Molecular Weight | 219.34 g/mol | [5] |

| Appearance | Yellow Oil | [5] |

| Recommended Storage | 2-8°C (Short-term) | [5] |

| Long-Term Storage | -20°C or lower (As a solid or in aprotic solvent) | [6] |

Handling Precautions: Although a specific safety data sheet for the deuterated compound is not widely available, the non-deuterated analogs are known to be irritants. Therefore, it is imperative to handle N-Boc-N'-ethyl-piperazine-d5 in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Protocol for 1 mg/mL Stock Solution Preparation

This protocol details the preparation of a 1 mg/mL primary stock solution, a common starting concentration for bioanalytical method development.

Materials and Equipment

-

N-Boc-N'-ethyl-piperazine-d5 (as neat oil)

-

High-purity (≥99.9%) acetonitrile or dimethyl sulfoxide (DMSO)

-

Calibrated analytical balance (readable to at least 0.01 mg)

-

Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL) with stoppers

-

Calibrated positive displacement pipette or gas-tight syringe

-

Amber glass vials with PTFE-lined screw caps

-

Vortex mixer

-

Sonicator

Causality of Reagent and Equipment Selection

-

Solvent Choice: Acetonitrile and DMSO are recommended aprotic solvents. Aprotic solvents lack acidic protons and therefore minimize the risk of hydrogen-deuterium (H-D) exchange, which would compromise the isotopic purity of the standard.[6] The choice between acetonitrile and DMSO may depend on the solubility of the primary analyte and compatibility with the subsequent analytical method. DMSO is a stronger solvent, which can be advantageous for compounds that are difficult to dissolve.

-

Volumetric Glassware: The use of Class A volumetric glassware is critical for ensuring the accuracy of the final concentration. These flasks are manufactured to the highest tolerance levels, minimizing volumetric error.

-

Weighing Technique: Given that the compound is an oil, direct weighing into the volumetric flask is the preferred method to avoid transfer losses. A calibrated analytical balance with high precision is non-negotiable for an accurate starting mass.

-

Storage Vials: Amber glass protects the solution from potential photodegradation, while PTFE-lined caps provide a chemically inert seal to prevent solvent evaporation and contamination.[6]

Step-by-Step Methodology

-

Equilibration: Allow the vial containing N-Boc-N'-ethyl-piperazine-d5 to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold oil.

-

Tare and Weigh: Place a clean, dry 10 mL Class A volumetric flask on the analytical balance and tare it. Carefully transfer approximately 10 mg of N-Boc-N'-ethyl-piperazine-d5 directly into the flask. Record the exact weight to four decimal places (e.g., 0.0100 g).

-

Initial Dissolution: Add a small volume of the chosen solvent (acetonitrile or DMSO), approximately 2-3 mL, to the volumetric flask.

-

Complete Solubilization: Stopper the flask and gently swirl. Use a vortex mixer for 30 seconds to facilitate dissolution. If any undissolved oil remains, place the flask in a sonicator bath for 5-10 minutes, or until the solution is clear and homogenous.

-

Dilution to Volume: Once the compound is fully dissolved, carefully add the solvent to the flask until the bottom of the meniscus aligns with the calibration mark on the neck of the flask.

-

Homogenization: Stopper the flask securely and invert it 15-20 times to ensure the solution is thoroughly mixed and the concentration is uniform.

-

Aliquoting and Storage: Immediately aliquot the stock solution into smaller volume amber glass vials. This minimizes the number of freeze-thaw cycles for the primary stock. Label each vial clearly with the compound name, concentration, solvent, preparation date, and preparer's initials.

-

Storage: For long-term stability, store the aliquoted stock solutions at -20°C or below.[6]

Workflow Visualization

The following diagram illustrates the key steps in the preparation and storage of the stock solution.

Sources

- 1. 5308-25-8 CAS | N-ETHYL PIPERAZINE | Laboratory Chemicals | Article No. 03754 [lobachemie.com]

- 2. medkoo.com [medkoo.com]

- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 4. N- BOC Piperazine [intersperse.in]

- 5. 1-Boc-哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

Application Note: Strategic Deprotection of N-Boc-N'-ethyl-piperazine-d5

Abstract & Strategic Context

N-Boc-N'-ethyl-piperazine-d5 is a critical intermediate in the synthesis of stable isotope-labeled internal standards (SIL-IS) for LC-MS bioanalysis. The presence of the deuterium label (

Unlike standard organic synthesis, where minor losses are acceptable, the handling of deuterated piperazines presents two specific challenges:

-

Volatility: Free-base N-ethyl-piperazine derivatives are moderately volatile. Standard rotary evaporation can lead to significant material loss.

-

Hygroscopicity: Piperazine salts are prone to absorbing water, complicating precise weighing for analytical standards.[1]

This guide prioritizes the HCl/Dioxane Precipitation Method (Method A) as the Gold Standard for this application, as it isolates the product as a stable, non-volatile dihydrochloride salt without aqueous extraction.

Chemical Mechanism: Acidolysis

The removal of the tert-butoxycarbonyl (Boc) group is an acid-catalyzed elimination. The reaction is driven by the protonation of the carbamate oxygen, leading to the collapse of the intermediate into the amine, carbon dioxide, and a tert-butyl cation.[2][3]

Critical Mechanistic Insight for Deuterated Substrates

The tert-butyl cation generated is a potent electrophile. In the presence of electron-rich species (like the N'-ethyl nitrogen), re-alkylation can occur. While the ethyl group reduces the nucleophilicity of the distal nitrogen, scavengers or solvent choice are critical to prevent side reactions.

Figure 1: Acid-catalyzed Boc deprotection mechanism highlighting the critical cation scavenging step.

Decision Matrix: Selecting the Right Protocol

| Feature | Method A: HCl / Dioxane (Recommended) | Method B: TFA / DCM (Alternative) |

| Final Form | Dihydrochloride Salt (Solid) | Trifluoroacetate Salt (Oil/Gum) |

| Volatility Risk | Low (Salt precipitates) | High (Requires evaporation) |

| Purification | Filtration (Simple) | Precipitation/Extraction (Complex) |

| Yield | >95% (Quantitative) | 85-95% (Handling losses) |

| Use Case | Storage as Reference Standard | Immediate use in next reaction step |

Experimental Protocols

Method A: The Precipitation Route (HCl/Dioxane)

Status: Gold Standard for Deuterated Piperazines. Rationale: This method exploits the insolubility of piperazine dihydrochloride salts in ether/dioxane mixtures. The product crashes out of solution, preventing loss due to volatility and eliminating the need for aqueous workup.

Reagents

-

Substrate: N-Boc-N'-ethyl-piperazine-d5

-

Acid: 4.0 M HCl in 1,4-Dioxane (Anhydrous)

-

Solvent: Diethyl Ether (

) or MTBE (Anhydrous) -

Wash Solvent: Cold Pentane

Step-by-Step Protocol

-